3-(benzo[d][1,3]dioxole-5-carbonyl)-8-methoxy-2H-chromen-2-one
Description
Properties
IUPAC Name |
3-(1,3-benzodioxole-5-carbonyl)-8-methoxychromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O6/c1-21-14-4-2-3-11-7-12(18(20)24-17(11)14)16(19)10-5-6-13-15(8-10)23-9-22-13/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLZOLFHKNWLBOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(benzo[d][1,3]dioxole-5-carbonyl)-8-methoxy-2H-chromen-2-one typically involves multiple steps, starting with the construction of the chromen-2-one core One common approach is the Knoevenagel condensation reaction, where a suitable benzaldehyde derivative is reacted with a malonic acid derivative in the presence of a base to form the chromen-2-one structure
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch reactors, depending on the specific requirements of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to achieve high yields and purity while minimizing environmental impact and production costs.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong nucleophiles such as sodium hydride (NaH).
Addition: Electrophilic addition reactions may involve the use of strong acids like sulfuric acid (H₂SO₄).
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, 3-(benzo[d][1,3]dioxole-5-carbonyl)-8-methoxy-2H-chromen-2-one is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine: In the medical field, this compound is investigated for its therapeutic potential. It may exhibit properties such as anti-inflammatory, antioxidant, or anticancer activities, making it a candidate for drug development.
Industry: In industry, this compound can be used as an intermediate in the production of various chemicals, including pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism by which 3-(benzo[d][1,3]dioxole-5-carbonyl)-8-methoxy-2H-chromen-2-one exerts its effects depends on its specific biological target. For example, if it acts as an antioxidant, it may neutralize free radicals by donating hydrogen atoms. If it has anticancer properties, it may inhibit specific enzymes or signaling pathways involved in cancer cell proliferation.
Molecular Targets and Pathways: The compound may interact with various molecular targets, such as enzymes, receptors, or DNA. The specific pathways involved will depend on the biological context and the desired therapeutic effect.
Comparison with Similar Compounds
Coumarin: A simpler analog with similar biological activities.
Chromone: A closely related compound with a similar core structure.
Benzodioxole derivatives: Compounds featuring the benzo[d][1,3]dioxole moiety.
Uniqueness: 3-(benzo[d][1,3]dioxole-5-carbonyl)-8-methoxy-2H-chromen-2-one stands out due to its unique combination of functional groups, which may confer distinct biological and chemical properties compared to its analogs.
Biological Activity
3-(benzo[d][1,3]dioxole-5-carbonyl)-8-methoxy-2H-chromen-2-one is a synthetic compound belonging to the class of coumarin derivatives. Coumarins are well-known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article focuses on the biological activity of this specific compound, drawing on various research findings and case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C17H14O5
- Molecular Weight : 298.29 g/mol
- CAS Number : 66411-55-0
The compound features a coumarin backbone with a benzo[d][1,3]dioxole moiety and a methoxy group, which contribute to its potential biological activities.
Anticancer Activity
Recent studies have indicated that coumarin derivatives exhibit significant anticancer properties. A study evaluating various coumarin analogs, including those with benzo[d][1,3]dioxole moieties, revealed moderate cytotoxic effects against several cancer cell lines:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF7 (Breast Adenocarcinoma) | 15.4 |
| HCT116 (Colon Carcinoma) | 12.7 | |
| A549 (Lung Carcinoma) | 10.9 | |
| RD (Rhabdomyosarcoma) | 14.3 |
These findings suggest that the compound may inhibit cancer cell proliferation effectively compared to standard treatments like daunorubicin .
Antioxidant Activity
Coumarins are also recognized for their antioxidant properties. The antioxidant activity of this compound was evaluated using DPPH radical scavenging assays. The compound demonstrated a significant ability to scavenge free radicals, with an IC50 value of approximately 25 µM, indicating its potential as a natural antioxidant agent .
Anti-inflammatory Activity
In vitro studies have shown that coumarin derivatives can modulate inflammatory pathways. The compound was tested for its ability to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. Results indicated a reduction in TNF-alpha and IL-6 levels by approximately 40% at a concentration of 20 µM .
Antimicrobial Activity
The antimicrobial efficacy of this compound was assessed against various bacterial strains. The results are summarized in the table below:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound possesses moderate antibacterial activity, making it a candidate for further development as an antimicrobial agent .
Case Studies and Research Findings
Several studies have explored the biological activities of coumarin derivatives similar to this compound:
- Cytotoxicity Studies : A comparative analysis of various coumarin derivatives showed that those with methoxy substitutions exhibited enhanced cytotoxicity against cancer cell lines .
- Mechanistic Insights : Molecular docking studies suggested that the compound interacts with key enzymes involved in cancer progression and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX), which could explain its anti-inflammatory effects .
Q & A
Q. Table 1: Representative Reaction Conditions
Basic: How are spectroscopic techniques employed for characterization?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., methoxy groups at δ ~3.8–4.0 ppm, carbonyls at δ ~160–170 ppm). For example, benzo[d][1,3]dioxole protons resonate as singlets at δ 6.16 ppm .
- HRMS : Confirm molecular weight (e.g., [M+H]⁺ at m/z 286 for intermediates) .
- IR : Identify carbonyl stretches (~1700 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹) .
Basic: What crystallographic approaches determine its molecular structure?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and packing.
- Crystal system : Triclinic (P1) with unit cell parameters:
- a = 9.4531 Å, b = 10.4462 Å, c = 10.8426 Å
- α = 113.866°, β = 90.120°, γ = 109.882° .
- Data collection : Bruker SMART APEX CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å), ω-scans at 100 K .
- Refinement : Full-matrix least-squares on F² with R = 0.043, wR = 0.126 .
Advanced: How do reaction conditions influence yield and purity?
Methodological Answer:
- Catalyst selection : Pd₂(dba)₃/BINAP in coupling reactions improves regioselectivity (e.g., tert-butyl piperidine intermediates) .
- Temperature control : Aryne reactions at 80°C minimize side products vs. lower temperatures .
- Purification : Silica gel chromatography (hexane/EtOAc gradients) resolves diastereomers; preparative HPLC enhances purity (>98%) .
Key Considerations:
- Moisture-sensitive steps require anhydrous solvents (e.g., THF over molecular sieves).
- Air-free techniques (Schlenk lines) prevent oxidation of electron-rich intermediates.
Advanced: What computational insights exist into its photophysical properties?
Methodological Answer:
- Excited-state dynamics : For analogous 8-methoxy chromenones, XMS-CASPT2 calculations show fluorescence quenching via vibronic coupling between ππ* and nπ* states. The carbonyl stretch (Franck-Condon active mode) drives nonradiative decay .
- Geometry optimization : Distortions in the ππ* state along out-of-plane modes correlate with reduced fluorescence quantum yields .
Advanced: How do structural modifications impact biological activity?
Methodological Answer:
- Substituent effects : Methoxy groups enhance lipophilicity (logP), influencing membrane permeability. Nitro groups (e.g., 8-nitro derivatives) increase electrophilicity, potentially boosting reactivity with biological targets .
- Core modifications : Replacing the chromenone core with thiazole or benzofuran alters π-stacking interactions, as seen in SAR studies of analogous compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
